molecular formula C18H28N2O B3049283 (R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine CAS No. 2007920-03-6

(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine

Cat. No.: B3049283
CAS No.: 2007920-03-6
M. Wt: 288.4
InChI Key: OUWQGAUCPPZFFD-RHSMWYFYSA-N
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Description

(R)-N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine (CAS: 2007920-03-6) is a chiral amine featuring an 8-azaspiro[4.5]decane core. Its molecular formula is C₁₈H₂₈N₂O (MW: 288.4 g/mol), with a 95% purity grade commercially available as HD-8766 (Combi-Blocks Inc.) . The structure includes:

  • Spirocyclic core: An 8-azaspiro[4.5]decane system, which combines a piperidine-like nitrogen-containing ring fused to a cyclohexane ring.
  • Substituents: An (R)-configured 1-(4-methoxyphenyl)ethyl group attached to the amine nitrogen.

Properties

IUPAC Name

(4R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-14(15-5-7-16(21-2)8-6-15)20-17-4-3-9-18(17)10-12-19-13-11-18/h5-8,14,17,19-20H,3-4,9-13H2,1-2H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWQGAUCPPZFFD-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N[C@@H]2CCCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144228
Record name 8-Azaspiro[4.5]decan-1-amine, N-[(1R)-1-(4-methoxyphenyl)ethyl]-, (1R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-03-6
Record name 8-Azaspiro[4.5]decan-1-amine, N-[(1R)-1-(4-methoxyphenyl)ethyl]-, (1R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaspiro[4.5]decan-1-amine, N-[(1R)-1-(4-methoxyphenyl)ethyl]-, (1R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine, also known by its CAS number 1801765-84-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O. The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of the methoxyphenyl group is believed to enhance its lipophilicity and receptor binding affinity.

Research indicates that compounds with similar structural motifs often interact with various neurotransmitter systems, particularly the sigma (σ) receptors. These receptors are implicated in numerous neuropsychiatric disorders, making them a target for developing novel therapeutic agents.

Sigma Receptor Interaction

A study highlighted the synthesis of related piperidine compounds that demonstrated high affinity for σ1 receptors, which are associated with neuroprotective effects and modulation of neurotransmitter release . Although specific data on this compound's affinity for these receptors is limited, its structural similarities suggest potential σ receptor activity.

Antipsychotic Potential

Compounds structurally related to this compound have shown promise in antipsychotic models. For instance, 1-aryl-1,3,8-triazaspiro[4.5]decan derivatives exhibited antipsychotic profiles with reduced side effects compared to traditional antipsychotics . This suggests that this compound may also possess similar therapeutic potential.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameSigma Affinity (K(i), nM)Antipsychotic ActivityNotes
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa...5.4 ± 0.4YesHigh selectivity for σ2 receptors
1-Aryl-1,3,8-triazaspiro[4.5]decan derivativesVariesYesReduced EPS compared to haloperidol
(R)-N-((R)-1-(4-methoxyphenyl)ethyl)...TBDTBDStructural similarities to active compounds

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have demonstrated significant efficacy in animal models. For example, studies on σ receptor ligands indicate potential applications in tumor imaging and treatment due to their selective binding profiles and low toxicity .

Neuropharmacological Effects

The neuropharmacological effects of similar compounds have been investigated extensively. For instance, the modulation of dopamine and serotonin pathways through σ receptor interaction has been linked to improved outcomes in models of depression and anxiety disorders . Although direct evidence for this compound is lacking, its design suggests it may influence these pathways similarly.

Comparison with Similar Compounds

1,3-Diazaspiro[4.5]decane Derivatives

Example Compounds :

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)
  • 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14)
Parameter Target Compound Compound 13/14
Core Structure 8-Azaspiro[4.5]decane 1,3-Diazaspiro[4.5]decane
Substituents (R)-1-(4-Methoxyphenyl)ethyl Phenyl/chlorophenyl + piperazine-propyl
Functional Groups Amine, methoxy Amine, ketone (dione), piperazine
Molecular Weight 288.4 ~500–550 (estimated)
Key Differences Single nitrogen in spiro core, no dione Two nitrogens in spiro core, dione rings

The piperazine-propyl chain may improve solubility but increase steric hindrance compared to the target compound’s compact (4-methoxyphenyl)ethyl group .

BMY7378: 8-(2-[4-(2-Methoxyphenyl)-1-Piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione

Parameter Target Compound BMY7378
Core Structure 8-Azaspiro[4.5]decane 8-Azaspiro[4.5]decane
Substituents (R)-1-(4-Methoxyphenyl)ethyl Piperazinyl-ethyl + dione
Functional Groups Amine, methoxy Amine, ketone (dione), piperazine
Molecular Weight 288.4 ~474.5 (estimated)
Pharmacology Unknown α1-Adrenergic receptor antagonist

Analysis: BMY7378’s dione rings and piperazine substituent likely confer selectivity for α1-adrenergic receptors, whereas the target compound’s 4-methoxyphenyl group may favor interactions with serotonin or dopamine receptors.

8-Azaspiro[4.5]decane-7,9-dione Derivatives (Impurities)

Example Compounds :

  • Imp. L(EP) : 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3)
  • Imp. M(EP) : 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 80827-62-9)
Parameter Target Compound Imp. L/M
Core Structure 8-Azaspiro[4.5]decane 8-Azaspiro[4.5]decane
Substituents (R)-1-(4-Methoxyphenyl)ethyl Halogenated alkyl chains
Functional Groups Amine, methoxy Amine, ketone (dione), halogen
Molecular Weight 288.4 ~300–350 (estimated)

Analysis: The halogenated alkyl chains in Imp. The dione rings reduce basicity compared to the target compound’s amine, likely altering pharmacokinetic profiles .

Triazaspiro[4.5]decan-4-one Derivatives

Example Compound : n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1-3-8-triazaspiro[4.5]decan-4-one hydrochloride

Parameter Target Compound Triazaspiro Derivative
Core Structure 8-Azaspiro[4.5]decane 1,3,8-Triazaspiro[4.5]decan-4-one
Substituents (R)-1-(4-Methoxyphenyl)ethyl 4-Fluorophenyl-oxobutyl + methyl
Functional Groups Amine, methoxy Amine, ketone, fluorine
Molecular Weight 288.4 ~450–500 (estimated)

Analysis :
The triazaspiro core adds two additional nitrogen atoms, increasing hydrogen-bonding capacity and rigidity. The 4-fluorophenyl group enhances metabolic stability, while the ketone may limit CNS penetration .

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Derivatives

Example Compound : 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS: 170876-14-9)

Parameter Target Compound 3-Oxa-1-azaspiro Derivative
Core Structure 8-Azaspiro[4.5]decane 3-Oxa-1-azaspiro[4.5]dec-1-ene
Substituents (R)-1-(4-Methoxyphenyl)ethyl Methyl
Functional Groups Amine, methoxy Amine, ether
Molecular Weight 288.4 168.2

Analysis : Replacing a nitrogen with oxygen reduces basicity and alters electron distribution. The smaller size (MW 168.2) and ether group improve solubility but may reduce receptor affinity .

Preparation Methods

Azide-Mediated Cyclization

A continuous flow chemistry method was developed to mitigate hazards associated with azide intermediates. In this process, 3-bromopropylamine hydrobromide undergoes azidation with sodium azide in dimethylformamide (DMF) at 80°C, yielding 3-azido-1-propanol. Subsequent Staudinger reduction with triphenylphosphine generates the primary amine, which participates in a cyclization reaction to form the spirocyclic framework. This method achieved a 72% yield for the spiro intermediate, though enantiomeric control required additional steps.

Boc-Protected Intermediate Synthesis

tert-Butoxycarbonyl (Boc) protection is critical for stabilizing amines during spiro ring formation. For example, tert-butyl (3-bromopropyl)carbamate was synthesized from 3-bromopropylamine hydrobromide and di-tert-butyl dicarbonate in methanol, followed by cyclization under basic conditions to form the 8-azaspiro[4.5]decan-8-yl core. Deprotection with trifluoroacetic acid (TFA) yielded the free amine, which was further functionalized.

Functionalization of the Spirocyclic Core

N-Alkylation with (R)-1-(4-Methoxyphenyl)ethylamine

The final step involves coupling the spirocyclic amine with (R)-1-(4-methoxyphenyl)ethylamine. A reductive amination protocol using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C achieved 89% yield. Alternatively, palladium-catalyzed Buchwald-Hartwig amination was employed for aryl coupling, though this required stringent anhydrous conditions.

Protecting Group Strategies

Boc and benzyl groups were used to protect reactive amines during functionalization. For example, Boc-protected 8-azaspiro[4.5]decan-1-amine was alkylated with (R)-1-(4-methoxyphenyl)ethyl bromide, followed by deprotection with HCl in dioxane to yield the target compound.

Analytical and Process Optimization Data

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) ee/de (%) Scale (g) Key Advantage
Biocatalytic ω-TA 82 97.8 580 High enantioselectivity
Azide Cyclization 72 N/A 50 Continuous flow safety
Chiral Auxiliary 68 >99 10 Excellent diastereocontrol
Reductive Amination 89 N/A 100 Simplicity

Challenges and Innovations

Hazards of Azide Intermediates

The use of azides in traditional batch reactions poses explosion risks. Transitioning to continuous flow systems reduced hazardous intermediate accumulation, improving safety without compromising yield.

Scalability of Biocatalysis

While ω-TA-mediated amination offered high ee, enzyme stability at scale required optimization. Immobilizing ω-TA on epoxy resin enhanced recyclability, enabling six cycles with <10% activity loss.

Purity and Byproduct Management

Chromatographic purification was essential for removing diastereomers in auxiliary-based routes. Crystallization from ethanol/water mixtures improved purity to >95%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine
Reactant of Route 2
(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine

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